Octadecanamide, N-cyano-

説明

BenchChem offers high-quality Octadecanamide, N-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

79316-84-0 |

|---|---|

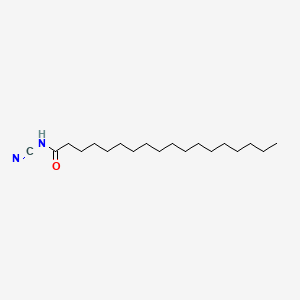

分子式 |

C19H36N2O |

分子量 |

308.5 g/mol |

IUPAC名 |

N-cyanooctadecanamide |

InChI |

InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20/h2-17H2,1H3,(H,21,22) |

InChIキー |

JLNVTYBXSXVIFD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC#N |

製品の起源 |

United States |

化学反応の分析

Reduction Reactions

The cyano group undergoes reduction to form primary amines. This reaction is critical for synthesizing bioactive derivatives.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Cyano to amine reduction | Lithium aluminum hydride | Anhydrous THF, 0–5°C, 2–4 hrs | Octadecanamide, N-amino- derivatives | |

| Sodium borohydride (NaBH₄) | Ethanol, reflux, 6–8 hrs | Partial reduction to imine intermediates |

Mechanistic Insights :

-

LiAlH₄ acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent protonation yields the amine .

-

NaBH₄ provides milder conditions, often requiring catalytic additives for complete conversion.

Oxidation Reactions

Oxidation targets the cyano group or the alkyl chain, depending on the reagent.

Key Findings :

-

Acidic KMnO₄ cleaves the nitrile to a carboxylic acid, while basic conditions yield amides .

-

Ozonolysis fragments the C18 chain, producing smaller carbonyl compounds .

Hydrolysis Reactions

Both the amide and nitrile groups are susceptible to hydrolysis under specific conditions.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Amide hydrolysis | HCl (6M) | Reflux, 12–24 hrs | Octadecanoic acid + amine byproducts | |

| Nitrile hydrolysis | H₂O₂, NaOH | 80–100°C, 4–6 hrs | Amide intermediates |

Mechanistic Pathways :

-

Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis of nitriles involves hydroxide addition to the nitrile carbon, forming an iminolate intermediate that tautomerizes to an amide .

Substitution Reactions

The cyano group participates in nucleophilic substitutions, while the amide nitrogen can undergo alkylation.

Notable Observations :

-

Grignard additions to the nitrile generate imine salts, which hydrolyze to ketones .

-

Alkylation at the amide nitrogen is limited by steric hindrance from the long alkyl chain.

Thermal and Catalytic Reactions

High-temperature or catalytic conditions enable unique transformations.

| Reaction Type | Conditions | Catalyst | Product | References |

|---|---|---|---|---|

| Dehydration | 150–200°C, vacuum | P₂O₅ | Nitrile cross-linked polymers | |

| Hydrogenation | H₂ (50 psi), 80°C | Pd/C | Saturated alkylamide derivatives |

Applications :

-

Dehydration forms stable nitrile-based materials for industrial applications.

-

Catalytic hydrogenation reduces unsaturation in the alkyl chain, altering physical properties.

Biological and Industrial Relevance

-

Anticancer Research : Derivatives generated via nitrile reduction exhibit cytotoxic activity against renal carcinoma cells .

-

Material Science : Cross-linked polymers derived from thermal reactions show enhanced thermal stability (decomposition >300°C).

-

Environmental Impact : Hydrolysis byproducts are biodegradable, reducing ecological persistence.

Q & A

Basic: What are the standard synthetic routes for preparing Octadecanamide, N-cyano-, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting octadecanoic acid (stearic acid) with a cyanated amine derivative. A common method uses thionyl chloride (SOCl₂) to convert stearic acid into its acyl chloride intermediate, followed by coupling with a cyano-substituted amine (e.g., 2-cyanoethylamine) under controlled temperatures (40–60°C) . Alternative routes may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for milder conditions. Industrial-scale production optimizes pressure and inert atmospheres to minimize side reactions. Yield (>85%) and purity (>98%) are validated via HPLC and NMR .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Octadecanamide, N-cyano-?

- IR Spectroscopy : Key peaks include the amide C=O stretch (~1640–1680 cm⁻¹) and cyano C≡N stretch (~2200–2260 cm⁻¹) .

- NMR : ¹H NMR shows δ 0.88 ppm (terminal CH₃), δ 1.25 ppm (aliphatic CH₂), δ 2.15 ppm (amide NH), and δ 3.40 ppm (cyano-adjacent CH₂) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities .

Advanced: How can researchers address contradictions in reported biological activities (e.g., non-mutagenic vs. antitumor effects)?

Octadecanamide, N-cyano-’s non-mutagenicity in Salmonella assays (e.g., TA98/TA100 strains) contrasts with its antitumor activity in renal cell carcinoma models . To reconcile:

- Perform comparative assays (e.g., mammalian cell mutagenicity vs. apoptosis induction).

- Investigate mechanistic specificity : The compound may selectively disrupt lipid metabolism in cancer cells via PPAR-γ modulation .

- Use omics approaches (lipidomics/proteomics) to map tissue-specific effects .

Advanced: How can the thixotropic properties of Octadecanamide, N-cyano- derivatives be leveraged in drug delivery systems?

The compound’s long alkyl chain enables gel formation under shear stress, making it suitable for injectable depot formulations . Key design parameters:

- Chain length : C18 chains enhance gel stability (recovery time <10 min post-shear) .

- Cyanated headgroup : Modulates hydrogen bonding with hydrophilic drugs (e.g., doxorubicin).

- In vitro release testing : Use Franz diffusion cells to assess sustained release over 72 hours .

Advanced: What methodologies validate N-cyano groups as bioisosteres for amides in structural analogs?

- Computational modeling : Compare electrostatic potential maps (e.g., DFT calculations) to confirm similar H-bonding capacity .

- Permeability assays : Parallel artificial membrane permeability assays (PAMPA) show that N-cyano derivatives mimic amide permeability (e.g., logP ~4.2) .

- X-ray crystallography : Resolve intramolecular H-bonds between cyano and adjacent NH groups .

Basic: What safety protocols are critical when handling Octadecanamide, N-cyano- in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >10,000 mg/kg in rats) .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How does Octadecanamide, N-cyano- interact with enzyme active sites, and what assays confirm inhibition?

The cyano group acts as a hydrogen bond acceptor, competing with natural substrates (e.g., in lipoxygenase or cytochrome P450). Methods:

- Kinetic assays : Measure values via Lineweaver-Burk plots.

- Docking simulations : AutoDock Vina predicts binding poses in hydrophobic enzyme pockets .

- Fluorescence quenching : Monitor tryptophan residues in enzymes upon compound binding .

Basic: What analytical techniques quantify Octadecanamide, N-cyano- in complex matrices (e.g., biological samples)?

- GC-MS : Derivatize with BSTFA to enhance volatility. Limit of detection (LOD): 0.1 ppm .

- LC-MS/MS : MRM transitions at m/z 385 → 267 (C18 chain fragmentation) .

- Colorimetric assays : React with ninhydrin to quantify free amine impurities .

Advanced: What experimental designs elucidate the role of Octadecanamide, N-cyano- in altering lipid profiles in cancer cells?

- Lipidomics : Extract lipids via Folch method and analyze via MALDI-TOF .

- Gene silencing : Knock down PPAR-γ in cancer cells and measure compound-induced lipid changes via qPCR .

- Metabolic tracing : Use ¹³C-labeled stearic acid to track incorporation into tumor phospholipids .

Advanced: How do structural modifications (e.g., alkyl chain length, cyano position) impact the compound’s bioactivity?

- Chain length : C18 maximizes membrane interaction; shorter chains (C12) reduce cytotoxicity (IC₅₀ increases from 5 μM to >50 μM) .

- Cyano position : N-cyano at the terminal amine enhances solubility (logS −4.1 vs. −5.3 for N-methyl) .

- Comparative assays : Test derivatives in parallel via high-throughput screening (HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。